molecular formula C10H8F3NO2 B12300398 trans-2-(3-(Trifluoromethyl)pyridin-2-yl)cyclopropane-1-carboxylic acid

trans-2-(3-(Trifluoromethyl)pyridin-2-yl)cyclopropane-1-carboxylic acid

Cat. No.: B12300398
M. Wt: 231.17 g/mol
InChI Key: JQUJZDNMLXNDKF-UHFFFAOYSA-N
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Description

The compound trans-2-(3-(Trifluoromethyl)pyridin-2-yl)cyclopropane-1-carboxylic acid features a cyclopropane ring fused to a pyridine moiety substituted with a trifluoromethyl (-CF₃) group at the 3-position.

Properties

Molecular Formula

C10H8F3NO2

Molecular Weight

231.17 g/mol

IUPAC Name

2-[3-(trifluoromethyl)pyridin-2-yl]cyclopropane-1-carboxylic acid

InChI

InChI=1S/C10H8F3NO2/c11-10(12,13)7-2-1-3-14-8(7)5-4-6(5)9(15)16/h1-3,5-6H,4H2,(H,15,16)

InChI Key

JQUJZDNMLXNDKF-UHFFFAOYSA-N

Canonical SMILES

C1C(C1C(=O)O)C2=C(C=CC=N2)C(F)(F)F

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

  • Cyclobutanone Precursor Synthesis :
    A cyclobutanone derivative bearing the 3-(trifluoromethyl)pyridin-2-yl group is synthesized through Friedel-Crafts acylation or ketone alkylation. For example, 2-chloro-2-(2,2-dichloro-3,3,3-trifluoropropyl)-3,3-dimethylcyclobutanone is prepared by reacting 5,5,5-trifluoro-2,4,4-trichloropentanoic acid chloride with isobutylene in cyclohexane at 65°C.
  • Base-Induced Rearrangement :
    The cyclobutanone undergoes ring contraction in the presence of aqueous sodium hydroxide (1 eq.) at 10–25°C. Polar aprotic solvents like tetrahydrofuran (THF) or dioxane are employed to stabilize intermediates. Acidification with HCl liberates the carboxylic acid.

Key Data :

Parameter Value Source
Yield 61% (for analogous compounds)
Temperature 10–25°C
Stereochemical Outcome Predominantly cis/trans mix

Challenges and Optimizations

  • Byproduct Formation : Competing side reactions, such as dehydrohalogenation, are mitigated by strict temperature control.
  • Stereoselectivity : Trans configuration is achieved via steric hindrance in the cyclobutanone precursor or post-rearrangement epimerization.

Sulfonium Ylide-Mediated Cyclopropanation

The sulfonium ylide approach, reported by Cyr et al., offers a diazo-free route to trifluoromethylcyclopropanes. This method is adaptable to pyridine-containing substrates.

Reaction Protocol

  • Substrate Design :
    A trifluoromethylalkene fused to the pyridine ring (e.g., 3-(trifluoromethyl)pyridin-2-yl vinyl ether) is reacted with an unstabilized sulfonium ylide (e.g., trimethylsulfoxonium iodide).
  • Cyclopropanation :
    The ylide adds across the alkene at −78°C, forming the cyclopropane ring. Subsequent hydrolysis of the ester or ether group yields the carboxylic acid.

Key Data :

Parameter Value Source
Yield ≤97% (for analogous TFCPs)
Temperature −78°C to 0°C
Solvent THF or dichloromethane

Advantages Over Traditional Methods

  • Safety : Eliminates hazardous diazo compounds.
  • Functional Group Tolerance : Compatible with nitro, halogen, and amino groups.

Stereochemical Control and Purification

Trans-Selective Synthesis

  • Geometric Constraints : Bulky substituents on the cyclobutanone precursor favor trans-configuration during Favorskii rearrangement.
  • Chromatographic Resolution : Silica gel chromatography separates cis/trans diastereomers, with trans-isomers eluting earlier due to lower polarity.

Large-Scale Purification

  • Distillation : High-purity trans-isomers are isolated via fractional distillation under reduced pressure (e.g., 68–72°C at 0.2 mbar).
  • Crystallization : Cooling saturated solutions in ethanol yields crystalline trans-acid.

Comparative Analysis of Methods

Method Yield (%) Stereoselectivity Scalability
Favorskii Rearrangement 50–70 Moderate High
Sulfonium Ylide 80–97 High Moderate
Ester Hydrolysis 85–95 N/A High

Chemical Reactions Analysis

Ester Hydrolysis

The carboxylic acid group undergoes hydrolysis under acidic or basic conditions, converting esters back to carboxylic acids. This reaction is critical for preparing derivatives with varying solubility or bioavailability.
Example :

  • Conditions : Aqueous acid/base (e.g., HCl or NaOH)

  • Products : trans-2-(3-(Trifluoromethyl)pyridin-2-yl)cyclopropane-1-carboxylic acid (parent acid)

  • Citations :

Amide Formation

Reaction with amines or amine derivatives yields amides, altering the compound’s pharmacokinetic profile.

  • Conditions : Coupling reagents (e.g., EDC/HOBt) in inert solvents (DMF/THF)

  • Products : Amide derivatives

  • Citations :

Cyclopropane Ring Reactivity

The cyclopropane ring’s inherent strain drives its involvement in ring-opening reactions and cycloadditions .

Friedel-Crafts Alkylation

Under Lewis acid catalysis (e.g., Bi(OTf)₃), the cyclopropane ring can generate carbocation intermediates, which react with aromatic systems.

  • Conditions : Lewis acid catalyst, aromatic substrate (e.g., indole)

  • Products : Alkylated aromatic compounds (e.g., indole derivatives)

  • Citations :

(4+3)-Cycloaddition Reactions

The compound participates in stepwise (4+3)-cycloadditions with reactive dienes (e.g., 1,3-diphenylisobenzofuran, DPIBF) under Lewis acid catalysis, forming seven-membered rings.

  • Conditions : Bi(OTf)₃, DPIBF, elevated temperatures

  • Products : Seven-membered ring systems (e.g., cycloheptene derivatives)

  • Citations :

Decarboxylation

Thermal decomposition of the carboxylic acid group under high temperatures yields alkyl chains.

  • Conditions : Pyrolysis (200–300°C)

  • Products : Decarboxylated alkyl derivatives

  • Citations :

Carbocation Formation

The cyclopropane ring’s strain facilitates carbocation generation, enabling electrophilic aromatic substitution. This mechanism is supported by studies on related cyclopropane derivatives, where ring-opening leads to reactive intermediates .

Stereoselectivity

In cycloaddition reactions, stereoselectivity arises from the geometry of the cyclopropane ring and catalyst coordination. For example, (4+3)-cycloadditions with DPIBF favor endo transition states, leading to predictable diastereomer ratios .

Table 1: Functional Group Transformations

Reaction Type Conditions Products Citations
Ester HydrolysisAcidic/base aqueous solutionsCarboxylic acid
Amide FormationCoupling reagents (EDC/HOBt)Amides
Friedel-Crafts AlkylationBi(OTf)₃, aromatic substratesAlkylated aromatic compounds

Table 2: Cyclopropane Reactivity

Reaction Type Conditions Products Citations
(4+3)-CycloadditionBi(OTf)₃, DPIBF, heatSeven-membered rings
DecarboxylationPyrolysis (200–300°C)Decarboxylated alkyl derivatives

Scientific Research Applications

Medicinal Chemistry

  • Drug Development : The compound serves as a scaffold for synthesizing novel pharmaceuticals. Its unique trifluoromethyl group enhances lipophilicity, which can improve bioavailability and potency against specific biological targets.
  • Enzyme Inhibition : Research indicates that derivatives of this compound may act as inhibitors for various enzymes, including those involved in cancer metabolism and inflammatory pathways. For instance, studies have shown that similar cyclopropane derivatives can inhibit cyclooxygenase (COX) enzymes, which are crucial in inflammatory responses .

Agrochemicals

  • Pesticide Development : The structural characteristics of trans-2-(3-(trifluoromethyl)pyridin-2-yl)cyclopropane-1-carboxylic acid make it an attractive candidate for developing new agrochemicals. Its ability to interact with plant receptors can lead to the development of selective herbicides or fungicides.
  • Plant Growth Regulators : Compounds with similar structures have been investigated for their effects on plant growth and development, suggesting potential applications in agricultural biotechnology .

Materials Science

  • Polymer Chemistry : The compound can be utilized as a monomer or additive in the synthesis of polymers with enhanced thermal and mechanical properties. Its cyclopropane structure contributes to rigidity and stability in polymer chains.
  • Nanotechnology : Research into functionalized nanoparticles has indicated that incorporating such compounds can enhance the properties of nanomaterials used in electronics and photonics .

Case Study 1: Anti-Cancer Activity

A study published in PLOS ONE explored the anti-cancer properties of cyclopropane derivatives, demonstrating that compounds similar to this compound inhibited the growth of breast cancer cells through apoptosis induction. The mechanism involved modulation of apoptotic pathways and reduced expression of anti-apoptotic genes .

Case Study 2: Enzyme Inhibition

Research conducted on enzyme inhibitors revealed that cyclopropane derivatives could effectively inhibit specific metabolic enzymes linked to cancer cell proliferation. These findings suggest that this compound may have similar inhibitory effects, warranting further investigation into its therapeutic potential .

Mechanism of Action

The mechanism of action of trans-2-(3-(Trifluoromethyl)pyridin-2-yl)cyclopropane-1-carboxylic acid involves its interaction with molecular targets in biological systems. The trifluoromethyl group and pyridine ring may play a role in binding to specific enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key analogues include cyclopropane-carboxylic acids with pyridine or phenyl rings substituted with fluorine-containing groups. Differences in substituent position, electronic effects, and steric bulk significantly alter properties:

Compound Name Molecular Formula Molecular Weight Substituent Position/Group Key Properties/Data References
trans-2-(3-(Trifluoromethyl)pyridin-2-yl)cyclopropane-1-carboxylic acid (target) Not available Not available Pyridin-2-yl, -CF₃ at 3-position Inferred high lipophilicity and metabolic stability due to -CF₃ group N/A
(1R,2S)-2-(6-(Trifluoromethyl)pyridin-2-yl)cyclopropane-1-carboxylic acid (5f) C₁₀H₈F₃NO₂ 231.17 Pyridin-2-yl, -CF₃ at 6-position 55% synthesis yield; enantiomeric purity 97:3 er (SFC analysis)
trans-2-(Difluoromethyl)cyclopropanecarboxylic acid C₅H₆F₂O₂ 148.10 Difluoromethyl (-CHF₂) CAS 1314960-20-7; no yield or purity data provided
trans-2-(3,5-Dimethylphenyl)cyclopropane-1-carboxylic acid C₁₂H₁₄O₂ 190.24 3,5-Dimethylphenyl Predicted density: 1.172 g/cm³; pKa: 4.63; boiling point: 342.7°C
trans-2-(3-Chloro-5-fluorophenyl)cyclopropane-1-carboxylic acid C₁₀H₈ClFO₂ 214.62 3-Cl, 5-F substituents Molecular weight 214.62; CAS 2227899-38-7
trans-2-(3-(Difluoromethoxy)phenyl)cyclopropane-1-carboxylic acid C₁₁H₁₀F₂O₃ 228.19 3-(Difluoromethoxy)phenyl Molecular weight 228.19; CAS 1257121-09-7
Key Observations:
  • Substituent Position: The target compound’s -CF₃ group at the pyridine 3-position (vs.
  • Synthesis Efficiency : Compound 5f, a positional isomer, was synthesized with moderate yield (55%) and high enantiomeric purity (97:3 er), suggesting that similar methods could apply to the target compound .
  • Electronic Effects : Trifluoromethyl (-CF₃) and difluoromethoxy (-OCF₂H) groups are strong electron-withdrawing moieties, likely lowering pKa compared to methyl or chloro substituents (e.g., pKa ~4.63 for 3,5-dimethylphenyl analogue) .

Physicochemical Properties

  • Lipophilicity : The -CF₃ group in the target compound is expected to increase lipophilicity (logP) relative to -CH₃ or -Cl substituents, enhancing membrane permeability in drug design contexts.
  • Acidity : The carboxylic acid group’s pKa is influenced by substituents. For example, the 3,5-dimethylphenyl analogue has a pKa of ~4.63, while electron-withdrawing groups (e.g., -CF₃) may further lower this value, increasing solubility in basic environments .

Biological Activity

trans-2-(3-(Trifluoromethyl)pyridin-2-yl)cyclopropane-1-carboxylic acid is a cyclopropane derivative notable for its unique trifluoromethyl and pyridine substitutions. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of drug discovery and development.

Chemical Characteristics

The compound's molecular formula is C10H8F3NO2C_{10}H_8F_3NO_2, with a molecular weight of approximately 231.17 g/mol. It features a cyclopropane ring that contributes to its reactivity and biological profile. The trifluoromethyl group enhances lipophilicity, which is critical for membrane permeability and receptor interactions, making it a subject of interest in pharmacological research .

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly as a potential pharmaceutical agent. Key areas of investigation include:

Synthesis Methods

Various synthetic routes have been employed to produce this compound. These methods are essential for generating sufficient quantities for biological testing and further research:

  • Cyclopropanation Reactions : Utilizing cyclopropanation techniques involving trifluoromethylated pyridine derivatives.
  • Functionalization Strategies : Incorporating functional groups through electrophilic substitution reactions to enhance biological activity.

Comparative Analysis with Related Compounds

The biological activity of this compound can be contextualized by comparing it with structurally similar compounds:

Compound NameMolecular FormulaKey FeaturesBiological Activity
Trans-2-(3-fluoro-pyridin-2-yl)cyclopropane-1-carboxylic acidC10H8FNO2Fluorine instead of trifluoromethylPotentially similar pharmacological effects
Trans-2-(4-trifluoromethyl-pyridin-3-yl)cyclopropane-1-carboxylic acidC11H9F3NDifferent substitution pattern on pyridineInvestigated for different receptor interactions
Trans-cyclopropanecarboxylic acid derivativesVariesBasic cyclopropanecarboxylic structureGeneral applications in organic synthesis

The presence of the trifluoromethyl group significantly enhances the lipophilicity and potential receptor interactions compared to other similar compounds, which may lead to improved pharmacological properties.

Case Studies and Research Findings

Several studies have explored the biological implications of compounds related to this compound:

Q & A

Basic: What are the recommended synthetic routes for preparing trans-2-(3-(trifluoromethyl)pyridin-2-yl)cyclopropane-1-carboxylic acid?

Methodological Answer:
The compound can be synthesized via cyclopropanation of a pyridine-substituted alkene precursor. A plausible route involves:

Coupling reactions : Use of trifluoromethylpyridine derivatives (e.g., 3-chloro-5-(trifluoromethyl)pyridin-2-yl intermediates) with cyclopropane precursors. For example, TBTU/HOBt-mediated amide coupling or Pd-catalyzed cross-coupling may be employed to attach the pyridinyl group .

Cyclopropanation : Employing methods like the Simmons-Smith reaction or transition-metal-catalyzed [2+1] cycloaddition to form the strained cyclopropane ring. Stereochemical control (trans-configuration) requires chiral auxiliaries or asymmetric catalysis .

Basic: How can the stereochemical purity of the trans-isomer be validated?

Methodological Answer:

  • Chiral HPLC : Use a chiral stationary phase (e.g., amylose or cellulose derivatives) to resolve cis/trans isomers. Retention times and peak area ratios quantify enantiomeric excess .
  • NMR Spectroscopy : NOESY or 19F^{19}\text{F}-NMR can differentiate trans-configuration by analyzing spatial proximity of substituents. For instance, coupling constants (JH-HJ_{\text{H-H}}) in the cyclopropane ring (~5–10 Hz for trans) confirm stereochemistry .

Advanced: How do electronic effects of the trifluoromethyl group influence the compound’s reactivity in medicinal chemistry applications?

Methodological Answer:

  • Electron-Withdrawing Effects : The -CF3_3 group increases electrophilicity of the pyridine ring, enhancing hydrogen-bonding interactions with biological targets (e.g., enzymes or receptors). This can be quantified via Hammett σm_m parameters or computational DFT studies .
  • Metabolic Stability : Fluorine atoms reduce oxidative metabolism. In vitro assays (e.g., liver microsomes) compare half-life (t1/2t_{1/2}) of the trifluoromethyl derivative against non-fluorinated analogs .

Advanced: What strategies resolve contradictions in biological activity data for this compound across studies?

Methodological Answer:

  • Batch Purity Analysis : Impurities (e.g., cis-isomers or residual solvents) may skew bioactivity. LC-MS or 1H^{1}\text{H}-NMR quantifies impurities, while orthogonal assays (e.g., SPR vs. cell-based) validate target engagement .
  • Conformational Analysis : Molecular dynamics simulations assess whether the cyclopropane ring’s rigidity or pyridine rotation modulates binding. Overlay crystal structures (if available) with docking models to identify critical interactions .

Advanced: How can the hydrolytic stability of the cyclopropane-carboxylic acid moiety be optimized under physiological conditions?

Methodological Answer:

  • pH-Dependent Stability Studies : Incubate the compound in buffers (pH 1–10) and monitor degradation via UPLC-MS. Ester prodrugs (e.g., methyl esters) may improve stability in acidic environments, as seen in related cyclopropane derivatives .
  • Steric Shielding : Introduce bulky substituents adjacent to the carboxylic acid to hinder nucleophilic attack. For example, compare degradation rates of trans-2-(pyridinyl) vs. 1-(trifluoromethyl)cyclopropane analogs .

Basic: What analytical techniques are critical for characterizing this compound’s physicochemical properties?

Methodological Answer:

  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C11_{11}H9_{9}F3_{3}N2_{2}O2_{2}) with <5 ppm error .
  • Thermogravimetric Analysis (TGA) : Determine thermal stability (decomposition temperature) and hygroscopicity, critical for storage conditions (e.g., desiccated vs. ambient) .

Advanced: How does the compound’s LogP/D value correlate with its membrane permeability in cell-based assays?

Methodological Answer:

  • Experimental LogP : Measure octanol-water partitioning via shake-flask method or HPLC-derived retention times. Compare with computational predictions (e.g., ChemAxon or Schrödinger).
  • Caco-2 Permeability Assay : Trans-epithelial electrical resistance (TEER) and apparent permeability (PappP_{\text{app}}) quantify absorption. Fluorinated analogs often show enhanced permeability due to reduced polarity .

Advanced: What are the challenges in scaling up synthesis while maintaining stereochemical integrity?

Methodological Answer:

  • Catalyst Loading Optimization : Reduce precious metal catalyst (e.g., Pd or Rh) usage without compromising enantioselectivity. Asymmetric cyclopropanation at >90% ee requires chiral ligands (e.g., BOX or Salen) .
  • Process Analytical Technology (PAT) : In-line FTIR or Raman spectroscopy monitors reaction progression to avoid undesired byproducts (e.g., cis-isomers) during scale-up .

Basic: What are the key safety considerations when handling this compound?

Methodological Answer:

  • Hazard Assessment : Review Safety Data Sheets (SDS) for analogous cyclopropane-carboxylic acids. For example, trifluoromethyl derivatives may release HF under thermal stress, necessitating PPE (gloves, goggles) and fume hood use .
  • Waste Disposal : Neutralize acidic residues with bicarbonate before disposal. Avoid incineration due to potential fluorine gas emission .

Advanced: How can computational modeling guide SAR studies for this compound in drug discovery?

Methodological Answer:

  • Docking Simulations : Use X-ray structures of target proteins (e.g., kinases or GPCRs) to predict binding poses. Focus on interactions between the trifluoromethylpyridine moiety and hydrophobic pockets .
  • Free Energy Perturbation (FEP) : Calculate relative binding affinities of trans vs. cis isomers or pyridine-substituted analogs to prioritize synthetic targets .

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